molecular formula C5H7N2Si B12583637 CID 78064686

CID 78064686

Cat. No.: B12583637
M. Wt: 123.21 g/mol
InChI Key: UBUJDCZBXIPBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

According to Figure 1 in , CID 78064686 corresponds to oscillatoxin F, a structural analog within the oscillatoxin family. Oscillatoxins are natural products often studied for their cytotoxic properties and unique macrocyclic structures.

Properties

Molecular Formula

C5H7N2Si

Molecular Weight

123.21 g/mol

InChI

InChI=1S/C5H7N2Si/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2

InChI Key

UBUJDCZBXIPBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=[Si]C=C1N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064686 involves specific reaction conditions and reagents. The detailed synthetic routes and conditions are typically documented in scientific literature and patents. Common methods may include multi-step organic synthesis involving specific catalysts, solvents, and temperature controls to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and yield. This may include continuous flow reactions, use of industrial-grade reagents, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78064686 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound may require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 78064686 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 78064686 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

Oscillatoxin derivatives differ primarily in substituents and ring modifications. For example:

  • Oscillatoxin D (CID: 101283546) : Features a core macrocyclic structure with a hydroxyl group at the C-30 position.
  • 30-Methyl-oscillatoxin D (CID: 185389) : A methylated derivative of oscillatoxin D, enhancing lipophilicity.
  • Oscillatoxin E (CID: 156582093) : Likely differs in oxidation states or side-chain modifications compared to oscillatoxin D.
  • Oscillatoxin F (CID: 78064686): Presumed to include additional functional groups (e.g., halogenation or ester linkages) based on nomenclature conventions .

Table 1: Key Molecular Properties of Oscillatoxin Derivatives

Compound CID Molecular Formula Molecular Weight Key Structural Features
Oscillatoxin D 101283546 Not specified Not provided Hydroxyl group at C-30
30-Methyl-oscillatoxin D 185389 Not specified Not provided Methylation at C-30
Oscillatoxin E 156582093 Not specified Not provided Oxidized or altered side chain
Oscillatoxin F 78064686 Not specified Not provided Hypothesized halogenation/esters

Note: Detailed spectral or crystallographic data for CID 78064686 is absent in the evidence, limiting direct structural validation .

Physicochemical and Pharmacokinetic Profiles

While oscillatoxin-specific data is sparse, analogous compounds (e.g., CID 10491405 in ) provide a framework for comparison:

  • Solubility : Oscillatoxins are likely lipophilic due to macrocyclic structures, similar to CID 10491405 (0.199 mg/ml in water) .
  • Bioavailability : Methylation (e.g., 30-methyl-oscillatoxin D) may enhance membrane permeability, as seen in compounds with high BBB penetration scores (e.g., CID 2049887 in ) .
  • Metabolic Stability : Halogenated derivatives (hypothesized in oscillatoxin F) could exhibit prolonged half-lives, akin to brominated or chlorinated analogs in .

Table 2: Hypothesized Bioactivity Comparison

Compound CID Proposed Mechanism Potential Applications
Oscillatoxin D 101283546 Disruption of ion channels Anticancer, antimicrobial
Oscillatoxin F 78064686 Unknown; possible kinase inhibition Oncology, neurobiology

Q & A

Q. How should researchers handle negative or inconclusive results in studies involving this compound?

  • Methodological Answer :
  • Publish in journals specializing in negative results (e.g., PLOS ONE) to reduce publication bias .
  • Conduct root-cause analysis to distinguish technical failures (e.g., compound degradation) from biological insignificance .

Cross-Disciplinary & Translational Research

Q. What strategies bridge basic research on this compound to translational applications?

  • Methodological Answer :
  • Establish translational milestones (e.g., in vitro potency → in vivo efficacy → preclinical safety) .
  • Collaborate with clinicians or industry partners to align experimental endpoints with real-world applications (e.g., therapeutic windows for drug development) .

Q. How can computational tools enhance hypothesis generation for this compound studies?

  • Methodological Answer :
  • Use cheminformatics platforms (e.g., KNIME, RDKit) to predict ADMET properties or off-target interactions .
  • Leverage public datasets (e.g., PubChem BioAssay) for comparative analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.